Lenalidomide 4'-PEG3-amine dihydrochloride
Description
Contextualization within Immunomodulatory Imide Drugs (IMiDs) and Cereblon Modulators
Lenalidomide (B1683929) 4'-PEG3-amine dihydrochloride (B599025) belongs to the broader class of compounds known as Immunomodulatory Imide Drugs (IMiDs). wikipedia.org The parent compound, lenalidomide, is a more potent and safer analogue of thalidomide (B1683933). nih.gov IMiDs are characterized by their pleiotropic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities. elsevierpure.comchemicalbook.com
The primary molecular target of lenalidomide and other IMiDs is the protein Cereblon (CRBN). wikipedia.orgresearchgate.net Cereblon acts as a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4CRBN). nih.govnih.gov By binding to CRBN, IMiDs modulate the activity of this E3 ligase complex, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates. nih.govnih.gov This mechanism of action defines them as "Cereblon modulators." wikipedia.org For instance, lenalidomide's binding to CRBN induces the degradation of lymphoid transcription factors IKZF1 and IKZF3. medchemexpress.combroadpharm.com
Definition and Functional Role as a Functionalized Cereblon Ligand
Lenalidomide 4'-PEG3-amine dihydrochloride is a specifically modified version of lenalidomide designed for chemical biology applications. medchemexpress.com It is a functionalized Cereblon ligand, meaning the core lenalidomide molecule has been chemically altered to include a reactive handle for further modification. tocris.com
The structure consists of three key parts:
The Lenalidomide moiety : This part of the molecule serves as the high-affinity binder, or "ligand," for the E3 ligase Cereblon. medchemexpress.com
A PEG3 Linker : A three-unit polyethylene (B3416737) glycol (PEG) chain is attached to the 4-position of the lenalidomide phthaloyl ring. tocris.com PEG linkers are often used in these applications to increase water solubility and provide a flexible spacer of a defined length. jenkemusa.comprecisepeg.com
A Terminal Amine Group (-NH2) : The PEG linker terminates with a primary amine group, which acts as a versatile chemical handle for conjugation to other molecules, typically through amide bond formation. nih.govrsc.org
This design transforms the lenalidomide molecule from a standalone therapeutic agent into a component that can be incorporated into larger, more complex molecular constructs. medchemexpress.comszabo-scandic.com
| Property | Value |
|---|---|
| Chemical Formula | C21H30N4O6.2HCl tocris.com |
| Molecular Weight | 507.41 g/mol tocris.com |
| Appearance | Powder or crystals |
| Purity | ≥95% tocris.com |
| Storage Temperature | -20°C |
Significance as a Degrader Building Block in Targeted Protein Degradation (TPD) Research
The primary significance of this compound lies in its role as a "degrader building block" in the field of Targeted Protein Degradation (TPD). tocris.com TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins. tocris.com
This is often achieved using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules with a modular design: one end binds to a target protein of interest, the other end binds to an E3 ubiquitin ligase, and a linker connects the two. biochempeg.com This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome. wikipedia.org
This compound is an ideal off-the-shelf component for synthesizing PROTACs. medchemexpress.com Researchers can take this building block, which already contains the E3 ligase ligand (lenalidomide) and a linker, and readily conjugate it to a ligand for virtually any protein of interest via its terminal amine group. tocris.comnih.gov This modular approach greatly accelerates the development and screening of new PROTACs for research and therapeutic discovery. tocris.com The ability to create libraries of PROTACs with varying linkers and ligands is crucial for optimizing the degradation of a specific target protein. chemrxiv.orgnih.gov
| Component | Function in TPD Research |
|---|---|
| Lenalidomide Moiety | Acts as the Cereblon (CRBN) E3 ligase ligand, recruiting the cellular degradation machinery. medchemexpress.com |
| PEG3 Linker | Provides a flexible spacer to connect the CRBN ligand to a target protein ligand and can improve solubility and cell permeability. biochempeg.comaxispharm.com |
| Terminal Amine | Serves as a reactive chemical handle for conjugation to a ligand for a protein of interest, enabling the synthesis of a complete PROTAC molecule. nih.govsigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
C21H32Cl2N4O6 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H30N4O6.2ClH/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27;;/h1-3,18,23H,4-14,22H2,(H,24,26,27);2*1H |
InChI Key |
ZJNXHHVMOYSOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN.Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Lenalidomide 4 Peg3 Amine Dihydrochloride
Synthetic Pathways for Lenalidomide (B1683929) Derivatives
The synthesis of the lenalidomide core typically begins from commercially available starting materials and proceeds through several key steps. A common pathway involves the reaction between a substituted benzoate (B1203000) and a derivative of glutamine. preprints.org
The primary precursors for this synthesis are:
Methyl 2-methyl-3-nitrobenzoate: This serves as the foundation for the substituted phthaloyl ring of lenalidomide. preprints.org
3-aminopiperidine-2,6-dione (B110489): Often used as its hydrochloride salt, this molecule forms the glutarimide (B196013) portion of the final compound. preprints.orgresearchgate.net
The general reaction scheme can be summarized in three main stages:
Bromination: The synthesis is initiated by the side-chain bromination of methyl 2-methyl-3-nitrobenzoate, typically using N-bromosuccinimide (NBS) as the brominating agent, to yield methyl 2-(bromomethyl)-3-nitrobenzoate. preprints.orggoogle.com
Condensation and Cyclization: The resulting bromo-intermediate is then condensed with 3-aminopiperidine-2,6-dione hydrochloride. This reaction, typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as N,N-dimethylformamide (DMF), leads to the formation of the cyclized nitro-precursor, 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. google.comgoogle.com
Reduction: The final step in forming the core lenalidomide structure is the reduction of the nitro group to a primary amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source. google.comchemicalbook.com Alternative methods, such as using iron powder in the presence of ammonium (B1175870) chloride, have also been developed to avoid the need for high-pressure hydrogenation equipment. google.com
Once lenalidomide is synthesized, the 4'-amino group is selectively derivatized to attach the PEG linker. This is often achieved by reacting lenalidomide with a linker that has a reactive group on one end (e.g., a bromo or iodo group) and the protected amine on the other, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net
Table 1: Key Precursors in Lenalidomide Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | Starting material for the isoindolinone ring |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent for side-chain activation |
| 3-Aminopiperidine-2,6-dione HCl | C₅H₉ClN₂O₂ | Source of the glutarimide ring |
| Palladium on Carbon (Pd/C) | Pd/C | Catalyst for the reduction of the nitro group |
Significant research has focused on optimizing the synthesis of lenalidomide to make it more efficient and commercially viable. Early methods reported yields of around 36-51% and often required high-pressure conditions for the hydrogenation step. google.com
Key areas of optimization have included:
Solvent Selection: The careful choice of solvents for both the cyclization and reduction steps has been shown to reduce the required solvent volume while improving the yield and purity of both the nitro-intermediate and the final lenalidomide product. google.com
Reaction Conditions: A major improvement has been the development of catalytic reduction processes that can be run at atmospheric pressure, in contrast to earlier methods that required pressures of around 50 psi. google.com This enhancement simplifies the required equipment and improves operational safety.
Improved Yield and Purity: Through these optimizations, processes have been developed that provide lenalidomide in molar yields greater than 80% and with a chemical purity exceeding 99.9% as measured by HPLC. google.com
Table 2: Comparison of Lenalidomide Synthesis Methodologies
| Parameter | Prior Art Method | Optimized Method |
|---|---|---|
| Yield | ~36-51% | > 80% |
| Purity | Not specified, required multiple crystallizations | > 99.9% (HPLC) |
| Reduction Pressure | ~50 psi (approx. 3.5 atm) | Atmospheric Pressure |
| Solvent Volume | High (e.g., 200 mL per gram of intermediate) | Significantly reduced |
To further refine the synthesis, statistical methods such as Experimental Design (DoE) have been applied. researchgate.net DoE is a powerful tool for systematically optimizing reaction conditions by simultaneously varying multiple factors to identify their optimal levels and interactions. researchgate.net
Optimization of Synthetic Methodologies
Design and Integration of Polyethylene (B3416737) Glycol (PEG) Linkers
The attachment of a PEG linker to the lenalidomide core is a critical design element for its function as a PROTAC building block. PEG is a hydrophilic and flexible polymer, and its incorporation can improve the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC molecule. scienceopen.comexlibrisgroup.com
The linker in a PROTAC plays a crucial role by connecting the E3 ligase ligand (lenalidomide) to the ligand for the target protein. Its length and composition are critical for enabling the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. medchemexpress.com
The selection of a PEG linker with three ethylene (B1197577) glycol units (PEG3) is based on several considerations:
Optimal Spacing: The linker must be long enough to span the distance between the two proteins without causing steric hindrance, but not so long that it leads to an unproductive ternary complex due to excessive flexibility or unfavorable interactions. The PEG3 length often represents a balance, providing sufficient reach and flexibility.
Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of molecules, which is often a challenge with complex organic structures like PROTACs. youtube.com
Systematic Screening: The optimal linker length is highly dependent on the specific E3 ligase and target protein pair. Consequently, the choice of a PEG3 linker is often the result of a systematic screening process where a library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) is synthesized and evaluated for degradation efficiency. A PEG3 linker may have been identified as optimal for a range of target proteins when paired with the Cereblon E3 ligase. medchemexpress.com
The terminal primary amine (-NH₂) on the PEG3 linker is a key functional group that serves as a versatile handle for bioconjugation. Its presence is fundamental to the modular construction of PROTACs.
The primary role of the terminal amine is to facilitate the covalent attachment of the lenalidomide-linker moiety to a ligand designed to bind a specific target protein. This is typically achieved by forming a stable amide bond through a reaction with a carboxylic acid group on the target protein's ligand.
This modular approach offers significant advantages:
Synthetic Versatility: It allows for the same E3 ligase-linker building block (Lenalidomide 4'-PEG3-amine) to be easily combined with a wide variety of target protein ligands.
Library Synthesis: The reactive amine is highly suitable for parallel synthesis, enabling the rapid generation of PROTAC libraries where the linker and E3 ligase ligand remain constant while the target ligand is varied. This is crucial for screening and discovering new protein degraders.
The dihydrochloride (B599025) salt form of the final compound ensures that the terminal amine is protonated, which can improve its stability and solubility for storage and handling before its use in subsequent conjugation reactions.
Analytical Characterization of Synthesized Compounds
The unequivocal identification and characterization of synthesized compounds like Lenalidomide 4'-PEG3-amine dihydrochloride are paramount to ensure their purity, structure, and suitability for their intended applications in fields such as targeted protein degradation. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose.
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and composition of a compound. For a molecule with the complexity of this compound, which combines the core structure of lenalidomide with a polyethylene glycol (PEG) linker and a terminal amine, these techniques are indispensable for confirming the successful synthesis and derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the parent lenalidomide molecule, the chemical structure has been extensively characterized by ¹H NMR and ¹³C NMR spectroscopy. biorxiv.org The spectra would confirm the presence of the substituted isoindolinone and glutarimide rings.
In the ¹H NMR spectrum of this compound, one would expect to see the characteristic peaks corresponding to the aromatic and aliphatic protons of the lenalidomide core. Additionally, new signals corresponding to the methylene (B1212753) protons of the PEG3 linker (-OCH₂CH₂O-) would be present, typically in the range of 3.5-3.7 ppm. The protons of the methylene group adjacent to the newly formed amine at the 4'-position of the lenalidomide core and the terminal amine of the PEG linker would also exhibit characteristic chemical shifts.
The ¹³C NMR spectrum would similarly show the expected signals for the carbonyl and aliphatic carbons of the lenalidomide core, along with additional peaks in the region of 60-70 ppm, which are characteristic of the carbon atoms in the PEG linker. The successful attachment of the PEG linker to the 4'-amino group of lenalidomide would be confirmed by a change in the chemical shift of the corresponding aromatic carbon.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The expected exact mass of the free base, Lenalidomide 4'-PEG3-amine (C₂₁H₃₀N₄O₆), can be calculated and compared with the experimentally determined mass. The detection of the protonated molecule [M+H]⁺ in the mass spectrum would provide strong evidence for the successful synthesis of the target compound.
While specific mass spectrometry data for this compound is not widely published, data for the parent compound, lenalidomide, is available. In tandem mass spectrometry (MS/MS) of lenalidomide, characteristic fragmentation patterns are observed, which can be used to confirm its identity. nih.gov For this compound, MS/MS analysis would be expected to show fragmentation of the PEG linker and cleavage at the bond connecting the linker to the lenalidomide core, in addition to the fragmentation pattern of the lenalidomide moiety itself.
The following table summarizes the key analytical data for the parent compound, lenalidomide, which serves as a reference for the characterization of its derivatives.
| Compound Name | Analytical Technique | Observed Data |
| Lenalidomide | Mass Spectrometry (LC-ESI-QTOF) | Precursor m/z: 260.103 [M+H]⁺, Top 5 Peaks: 149.0703, 187.0855, 106.065, 159.0905, 131.0601 nih.gov |
| Lenalidomide | ¹H NMR and ¹³C NMR | Spectra confirm the chemical structure biorxiv.org |
Molecular Mechanism of Action and Ligand Protein Interactions of Lenalidomide Based Ligands
Lenalidomide (B1683929) 4'-PEG3-amine Dihydrochloride (B599025) as an E3 Ubiquitin Ligase Recruiter
Lenalidomide 4'-PEG3-amine dihydrochloride is a functionalized derivative of lenalidomide, designed as a ligand for inducing targeted protein degradation. This compound plays a crucial role in the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. nih.gov By acting as a molecular glue, it facilitates the interaction between CRBN and specific target proteins, known as neo-substrates, that would not typically be recognized by this E3 ligase. nih.govpromega.com The primary function of this recruitment is to tag these neo-substrates for degradation by the proteasome. nih.gov
The structure of this compound incorporates the core lenalidomide pharmacophore, responsible for binding to CRBN, attached to a polyethylene (B3416737) glycol (PEG3) linker with a terminal amine group. This design allows for its conjugation to a ligand that can bind a specific protein of interest, creating a Proteolysis-Targeting Chimera (PROTAC). nii.ac.jpresearchgate.netnih.gov PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation. medchemexpress.com
Direct Binding to Cereblon (CRBN) Component of CRL4^CRBN Complex
Lenalidomide and its derivatives directly bind to the CRBN substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex, forming the CRL4^CRBN E3 ubiquitin ligase. nih.govnih.gov The glutarimide (B196013) moiety of lenalidomide is essential for this interaction, fitting into a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.gov The isoindolinone ring of lenalidomide is more exposed to the solvent, which allows for the attachment of linkers, such as the 4'-PEG3-amine group, without abolishing the binding to CRBN. nih.gov
| Compound | Target | Binding Affinity (IC50) | Assay Method |
| Lenalidomide | CRBN-DDB1 complex | ~2 µM | Competitive Binding Assay |
| Lenalidomide | CRBN | 2.694 µM | TR-FRET Assay |
This table presents binding affinity data for the parent compound, lenalidomide, as specific data for this compound is not widely available.
Allosteric Modulation of CRL4^CRBN Substrate Specificity
The binding of lenalidomide derivatives to CRBN induces a conformational change in the substrate-binding pocket of the E3 ligase complex. nih.gov This allosteric modulation alters the surface of CRBN, creating a novel interface that can recognize and bind to proteins that are not its natural substrates. rcsb.org This induced proximity between the E3 ligase and the neo-substrate is the cornerstone of the "molecular glue" mechanism of action. nih.gov
This altered substrate specificity is highly selective. For instance, lenalidomide promotes the recruitment of specific transcription factors to CRL4^CRBN while not affecting other structurally similar proteins. nih.gov The modification at the 4'-position with a PEG3-amine linker in this compound is designed to extend from the CRBN binding pocket, allowing it to be tethered to a targeting moiety for a specific protein of interest without disrupting the core mechanism of CRBN modulation. nih.gov
Inducement of Neo-Substrate Recruitment and Proteasomal Degradation
Once this compound has bound to CRBN and modulated its substrate specificity, the CRL4^CRBN complex can then recruit specific neo-substrates. This recruitment leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. mdpi.com This process of targeted protein degradation is a powerful therapeutic strategy, as it leads to the removal of disease-causing proteins. medchemexpress.com
Targeted Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
Two of the most well-characterized neo-substrates of the lenalidomide-bound CRL4^CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govexlibrisgroup.com These proteins are critical for the survival of multiple myeloma cells. nih.gov Lenalidomide treatment leads to the rapid and selective degradation of IKZF1 and IKZF3 in a CRBN-dependent manner. nih.govexlibrisgroup.com
The degradation of IKZF1 and IKZF3 is a direct consequence of their lenalidomide-induced ubiquitination by the CRL4^CRBN complex. nih.gov This targeted degradation is central to the anti-myeloma effects of lenalidomide. nih.gov While direct studies using this compound for the degradation of IKZF1 and IKZF3 are limited, PROTACs utilizing lenalidomide derivatives have been shown to effectively degrade these targets. nii.ac.jpresearchgate.netnih.govresearchgate.net
Selective Degradation of Casein Kinase 1α (CK1α)
Another critical neo-substrate of the lenalidomide-bound CRL4^CRBN complex is Casein Kinase 1α (CK1α). nih.gov The degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q [del(5q)]. nih.gov Lenalidomide induces the ubiquitination and subsequent proteasomal degradation of CK1α in a CRBN-dependent manner. nih.gov
This selective degradation of CK1α has been shown to be a key mechanism of action of lenalidomide in del(5q) MDS. nih.gov Similar to IKZF1 and IKZF3, the use of lenalidomide-based PROTACs can be envisioned to target CK1α for degradation, although specific studies with this compound are not widely reported.
| Neo-substrate | Associated Condition | Effect of Lenalidomide-Induced Degradation |
| Ikaros (IKZF1) | Multiple Myeloma | Inhibition of myeloma cell growth |
| Aiolos (IKZF3) | Multiple Myeloma | Inhibition of myeloma cell growth |
| Casein Kinase 1α (CK1α) | Myelodysplastic Syndromes (del(5q)) | Apoptosis of malignant cells |
Elucidation of Ubiquitination Kinetics and Proteasome Dependence
The degradation of neo-substrates induced by lenalidomide and its derivatives is a dynamic process that is dependent on the cellular ubiquitin-proteasome machinery. The kinetics of ubiquitination and subsequent degradation can vary between different neo-substrates. For example, studies with various thalidomide (B1683933) analogs have shown that some substrates are degraded more rapidly than others. sci-hub.se
The entire process is critically dependent on the proteasome. Inhibition of the proteasome with agents like bortezomib (B1684674) can antagonize the degradation of proteins induced by lenalidomide. nih.gov This underscores the reliance of this therapeutic strategy on a functional proteasomal degradation pathway. The ubiquitination process itself is a cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes, with the CRL4^CRBN complex acting as the specific E3 ligase in this context. mdpi.com The rate of degradation is influenced by factors such as the affinity of the lenalidomide-CRBN complex for the neo-substrate and the efficiency of the subsequent ubiquitination and proteasomal processing. sci-hub.se
Structural Basis of Ternary Complex Formation
The therapeutic and research applications of lenalidomide-based ligands hinge on their ability to induce the formation of a ternary complex, bringing together the E3 ubiquitin ligase complex and a new target protein, referred to as a neo-substrate.
Stabilization of CRBN-Neo-Substrate Protein-Protein Interactions
Lenalidomide and its derivatives act as a "molecular glue" by binding to Cereblon (CRBN), a substrate adaptor protein for the Cullin 4 Ring E3 ubiquitin ligase (CRL4) complex. researchgate.netnih.gov This binding event creates a novel composite surface on the protein. This new surface has a high affinity for neo-substrates that CRBN would not typically recognize, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), or the enzyme Casein Kinase 1α (CK1α). nih.govdrugbank.comnih.gov
The stabilization of this newly formed CRBN-neo-substrate complex is not merely incidental; it is a highly efficient process. Research indicates that the stability is significantly enhanced by the ligand's ability to provide hydrophobic shielding to otherwise labile intermolecular hydrogen bonds between the two proteins. nih.gov For instance, in the CRBN-lenalidomide-CK1α complex, three key hydrogen bonds are formed between CRBN residues (N351, H357, and W400) and the backbone of the CK1α β-hairpin loop. nih.gov Lenalidomide's presence protects these bonds, transforming weak, transient interactions into a robust and stable complex, thereby ensuring the neo-substrate is poised for ubiquitination. nih.gov
Conformational Changes Induced by Ligand Binding
The binding of a lenalidomide-based ligand to CRBN induces a critical conformational change in the protein. This structural rearrangement is fundamental to its mechanism, as it directly modulates the substrate specificity of the entire CRL4^CRBN^ E3 ubiquitin ligase machinery. nih.gov By altering the surface of the substrate-binding pocket, lenalidomide essentially "reprograms" the ligase to recognize and bind to the neo-substrates. Once the ternary complex is formed and stabilized, the E3 ligase functions as it normally would, transferring ubiquitin molecules to the neo-substrate. This poly-ubiquitination tags the protein for destruction by the cell's proteasome, leading to its targeted degradation. researchgate.netnih.gov
Immunomodulatory Effects at the Cellular Level (Mechanistic Studies)
Beyond its direct protein degradation effects, lenalidomide is a potent immunomodulatory agent, exerting significant influence on various immune cell populations.
Impact on T-Cell Activation and Cytokine Expression
Lenalidomide provides co-stimulatory signals to T-cells, enhancing their activation and proliferation. drugbank.com Mechanistic studies show that it augments the B7-CD28 co-stimulatory pathway, a critical step in full T-cell activation. nih.gov This leads to a marked increase in the production and secretion of key cytokines, particularly Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). drugbank.comnih.gov The increased IL-2 production can be directly linked to the degradation of the transcription factor IKZF3, which is a known repressor of the IL-2 gene. nih.gov By eliminating this repressor, lenalidomide facilitates higher levels of IL-2 transcription, which in turn promotes T-cell proliferation and enhances the cytotoxic functions of other immune cells. nih.govnih.gov
| Cytokine | Effect of Lenalidomide | Primary Function | Reference |
|---|---|---|---|
| Interleukin-2 (IL-2) | Increased | T-cell and NK cell proliferation and activation | nih.govdrugbank.comnih.gov |
| Interferon-gamma (IFN-γ) | Increased | Enhances cellular immune response, increases antigen presentation | drugbank.comnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Pro-inflammatory cytokine | drugbank.com |
| Interleukin-1 (IL-1) | Decreased | Pro-inflammatory cytokine | drugbank.com |
| Interleukin-6 (IL-6) | Decreased | Pro-inflammatory and myeloma growth factor | drugbank.com |
| Interleukin-12 (IL-12) | Increased | Stimulates IFN-γ production, promotes Th1 response | drugbank.comnih.gov |
Modulation of Natural Killer (NK) Cell Activity
Lenalidomide significantly enhances the anti-tumor activity of Natural Killer (NK) cells. This modulation occurs through both indirect and direct mechanisms. Indirectly, the surge in IL-2 production from activated T-cells provides a potent stimulus for NK cell proliferation and activation. nih.gov Directly, lenalidomide lowers the activation threshold for NK cells, making them more sensitive to activating signals on the surface of malignant cells. nih.gov This increased sensitivity allows NK cells to respond more effectively to lower doses of activating ligands, thereby augmenting their natural cytotoxicity. nih.gov In vivo studies have demonstrated this effect, showing that lenalidomide treatment can significantly increase NK cell-mediated cytotoxicity against tumor targets. nih.gov
| Parameter | Control Group | Lenalidomide-Treated Group | Key Finding | Reference |
|---|---|---|---|---|
| In Vivo NK Cytotoxicity (%) | 16.67% ± 2.07% | 38.17% ± 2.87% | Lenalidomide significantly stimulated NK cytotoxicity in an animal model. | nih.gov |
| EC50 for CD16 Activation | Baseline | 66% Decrease | Lowers the concentration needed for NK cell activation via CD16. | nih.gov |
| EC50 for NKG2D Activation | Baseline | 38% Decrease | Lowers the concentration needed for NK cell activation via NKG2D. | nih.gov |
Influence on Dendritic Cell Function and Antigen Presentation
Dendritic cells (DCs), the most potent antigen-presenting cells, are also functionally enhanced by lenalidomide. Studies have shown that lenalidomide promotes the differentiation and maturation of DCs from monocytes. nih.govnih.gov Immature DCs treated with lenalidomide exhibit an enhanced capacity for endocytosis, the process by which they internalize antigens. nih.gov Upon maturation, lenalidomide-treated DCs produce higher levels of IL-12p70, a cytokine crucial for inducing Th1-polarized immune responses, which are essential for anti-tumor immunity. nih.gov Consequently, these DCs possess a stronger ability to stimulate T-cells and are more potent at generating antigen-specific cytotoxic T lymphocytes compared to untreated DCs. nih.govresearchgate.net
Antiproliferative Effects on Malignant Cell Lines
The antiproliferative mechanism of lenalidomide and its derivatives is intrinsically linked to their ability to bind to the CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates responsible for the anticancer effects of lenalidomide in hematological malignancies are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these transcription factors is a critical event that leads to the inhibition of proliferation and induction of apoptosis in malignant cells, particularly in multiple myeloma and other B-cell malignancies.
Research into various derivatives of lenalidomide has demonstrated that modifications to the parent structure can influence the potency and selectivity of neosubstrate degradation, which in turn can affect the antiproliferative profile. For instance, modifications at the 6-position of the lenalidomide molecule have been shown to result in derivatives with stronger antiproliferative effects on multiple myeloma and 5q myelodysplastic syndrome cell lines when compared to lenalidomide itself.
Data on the antiproliferative effects of this compound is not available in the reviewed literature. Therefore, a data table of its specific activity cannot be generated.
Applications of Lenalidomide 4 Peg3 Amine Dihydrochloride in Targeted Protein Degradation Protac Technology
Design Principles of PROTACs Incorporating Lenalidomide (B1683929) 4'-PEG3-amine Dihydrochloride (B599025)
The design of an effective PROTAC is a multifaceted process that requires careful consideration of its three main components: the E3 ligase ligand, the target protein ligand, and the linker that connects them. rsc.org The use of Lenalidomide 4'-PEG3-amine dihydrochloride streamlines this process by providing a well-characterized E3 ligase-recruiting moiety and a flexible linker with a convenient attachment point.
The terminal primary amine on the PEG3 linker of this compound is the key site for attaching a ligand that specifically binds to the target protein of interest. This conjugation is typically achieved through standard chemical reactions, such as amide bond formation with a carboxylic acid on the target protein ligand. The choice of the target protein ligand is crucial and is often based on known inhibitors or binders of the protein.
The strategic placement of this conjugation site is critical for the resulting PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The geometry and orientation of the bound target protein relative to the E3 ligase are dictated by the attachment point on both the target ligand and the linker. An organic base-promoted chemoselective alkylation of lenalidomide with different halides has been developed, offering a novel approach to a highly functionalized lenalidomide-based PROTAC library under mild reaction conditions. nih.gov
| Parameter | Description | Significance in PROTAC Design |
| Target Ligand Selection | Choosing a molecule with high affinity and selectivity for the protein of interest. | Determines the specificity of the PROTAC. |
| Conjugation Chemistry | The chemical reaction used to attach the target ligand to the terminal amine. | Must be efficient and not interfere with the binding of either ligand. |
| Attachment Point | The specific atom on the target ligand where the linker is attached. | Influences the orientation of the ternary complex and degradation efficiency. |
The linker is not merely a passive spacer; its length, composition, and flexibility play a pivotal role in the efficacy of a PROTAC. The PEG3 linker in this compound offers a balance of hydrophilicity and a defined length, which can be a good starting point for optimization. dcchemicals.com
Researchers often synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal configuration for a given target. tandfonline.com The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric hindrance, yet not so long that it leads to an unstable or non-productive ternary complex. The composition of the linker can also influence the PROTAC's physicochemical properties, such as solubility and cell permeability. tandfonline.com For instance, incorporating basic nitrogen-containing groups can increase solubility. tandfonline.com
| Linker Property | Effect on PROTAC Efficiency | Example of Optimization |
| Length | Affects the ability to form a stable ternary complex. | Synthesizing analogues with PEG2, PEG4, or longer PEG chains. |
| Composition | Influences solubility, cell permeability, and metabolic stability. | Incorporating alkyl chains, alkynes, or other chemical motifs. |
| Flexibility | Allows for optimal orientation of the two proteins. | Using flexible linkers like PEG or more rigid linkers like piperazine. |
Functional Assessment of PROTAC-Mediated Protein Degradation
Once a PROTAC has been designed and synthesized, its ability to induce the degradation of the target protein must be rigorously evaluated. This involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its potency. rsc.org
Before assessing protein degradation in a complex cellular environment, in vitro ubiquitination assays can confirm that the PROTAC is capable of mediating the ubiquitination of the target protein. lifesensors.com These assays are performed using purified components: the target protein, the E3 ligase complex (such as the CRBN complex), E1 and E2 ubiquitinating enzymes, ubiquitin, and ATP. bpsbioscience.com
The formation of polyubiquitin (B1169507) chains on the target protein is then detected, often through methods like Western blotting with anti-ubiquitin antibodies or more advanced techniques like AlphaLISA®. bpsbioscience.com These assays are valuable for directly comparing the activity of different PROTACs and for confirming that the ubiquitination is dependent on the presence of all components. lifesensors.combpsbioscience.com
| Assay Component | Role in the Assay |
| PROTAC | To bring the target protein and E3 ligase together. |
| Target Protein | The substrate for ubiquitination. |
| E3 Ligase Complex (CRBN) | To catalyze the transfer of ubiquitin to the target. |
| E1 and E2 Enzymes | To activate and transfer ubiquitin. |
| Ubiquitin & ATP | The ubiquitin tag and the energy source for the reaction. |
The ultimate test of a PROTAC's efficacy is its ability to deplete the target protein in a cellular context. researchgate.net Several methods are commonly used to quantify the level of the target protein after treating cells with the PROTAC.
Western Blotting is the most frequently used technique to measure the relative amount of a target protein. nih.gov Cells are treated with varying concentrations of the PROTAC for a specific period, after which the cells are lysed, and the proteins are separated by gel electrophoresis and probed with an antibody specific to the target protein. The intensity of the resulting band provides a semi-quantitative measure of protein levels.
Quantitative Proteomics , using techniques like mass spectrometry, offers a more comprehensive and unbiased view of the changes in the proteome upon PROTAC treatment. nih.gov This can confirm the selective degradation of the target protein and identify any off-target effects on other proteins.
Other cellular assays include:
In-Cell Western: A plate-based immunofluorescence assay that allows for higher throughput screening of PROTAC libraries. researchgate.net
NanoBRET: A luminescence-based method to monitor live-cell degradation kinetics and ternary complex formation. nih.gov
These assays are used to determine key parameters such as the DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein) and the Dₘₐₓ (the maximum level of degradation achieved).
| Assay | Principle | Information Gained |
| Western Blot | Antibody-based detection of a specific protein. | Relative protein levels, DC₅₀, Dₘₐₓ. |
| Quantitative Proteomics | Mass spectrometry-based identification and quantification of all proteins. | Unbiased confirmation of target degradation and off-target effects. |
| In-Cell Western | Plate-based immunofluorescence. | Higher-throughput measurement of protein levels. |
| NanoBRET | Bioluminescence resonance energy transfer. | Real-time kinetics of protein degradation in live cells. |
Structure-Activity Relationship (SAR) Studies for PROTAC Optimization
Structure-activity relationship (SAR) studies are essential for optimizing the performance of a PROTAC. This involves systematically modifying the structure of the PROTAC and evaluating the impact of these changes on its degradation activity. rsc.org For PROTACs incorporating this compound, SAR studies can focus on the target ligand, the linker, or even the lenalidomide moiety itself.
Modifications to the linker, as discussed previously, are a common strategy for optimization. Additionally, subtle changes to the lenalidomide core can have profound effects. For example, studies have shown that substitutions at different positions on the phthalimide (B116566) ring of lenalidomide analogues can alter the selectivity for different "neosubstrates" (proteins that are naturally degraded by the CRBN-lenalidomide complex), which could be important for minimizing off-target effects. nih.govresearchgate.net
The stability of the ternary complex is a key determinant of PROTAC efficacy, and SAR studies often aim to enhance this stability. nih.gov Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation. tandfonline.comnih.gov These quantitative data are invaluable for guiding the rational design of more potent and selective PROTACs.
A study investigating PROTACs against hematopoietic prostaglandin (B15479496) D2 synthase found that the attachment point on the E3 ligase ligand (C4- vs. C5-substitution on a pomalidomide (B1683931) moiety) influenced the stability of the ternary complex and, consequently, the degradation activity. nih.gov This highlights the importance of fine-tuning all components of the PROTAC molecule.
| Structural Modification | Potential Impact | Method of Evaluation |
| Linker Length/Composition | Altered ternary complex geometry, solubility, permeability. | Cellular degradation assays (Western Blot, etc.). |
| Target Ligand Analogs | Improved binding affinity and selectivity for the target protein. | Binding assays (SPR, ITC), cellular degradation assays. |
| Lenalidomide Moiety Modification | Altered binding to CRBN, modified neosubstrate profile. | Proteomics, cellular degradation assays. |
Impact of Linker Length and Chemical Composition on Degradation Potency
The linker component of a PROTAC, such as the PEG3 chain in this compound, is a critical determinant of the molecule's efficacy and selectivity. nih.gov It bridges the target protein and the E3 ligase, and its length and chemical makeup profoundly influence the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target. explorationpub.comarxiv.org
Research has consistently shown that both excessively short and long linkers can diminish a PROTAC's degradation potency. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an overly long linker may fail to bring the two proteins into the close proximity required for effective ubiquitin transfer. explorationpub.com
The optimal linker length is often determined empirically for each target protein and E3 ligase pair. For instance, a study on estrogen receptor (ER)-targeting PROTACs found that a 16-atom linker provided the most effective degradation, with both shorter and longer linkers showing reduced potency. nih.govresearchgate.net This highlights a "Goldilocks" effect where a specific length is required for maximal activity.
Furthermore, subtle changes in linker length can dramatically alter degradation selectivity. In one study, a PROTAC based on the inhibitor lapatinib (B449) with a two-unit PEG linker degraded both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). However, extending the linker to three PEG units resulted in a PROTAC that selectively degraded EGFR. explorationpub.com Similarly, variations in linker length for PROTACs targeting p38 mitogen-activated protein kinases allowed for selective degradation of either the p38α or p38δ isoforms. arxiv.org
| PROTAC Target/System | Linker Variation | Observed Impact on Degradation |
|---|---|---|
| EGFR/HER2 | Two PEG units vs. Three PEG units | Shorter linker led to dual degradation; longer linker conferred EGFR selectivity. explorationpub.com |
| Estrogen Receptor (ER) | Varied alkyl chain lengths (9, 12, 16, 19, 21 atoms) | Optimal degradation observed with a 16-atom linker length. nih.govresearchgate.net |
| p38α / p38δ | Varied linker lengths (10-13 atoms) | Longer linkers (12-13 atoms) conferred high selectivity for p38α degradation. arxiv.org |
| CRABP-I/II | Shorter vs. Longer PEG linker | Longer linker shifted selectivity toward CRABP-I; shorter linker favored CRABP-II. explorationpub.com |
The chemical composition of the linker also plays a crucial role. The inclusion of PEG units, as in this compound, is a common strategy to improve the solubility and other physicochemical properties of the PROTAC molecule. However, the composition can directly affect degradation potency. In some instances, replacing an alkyl chain with an ether or PEG-based linker has been shown to alter cell permeability and degradation efficiency. explorationpub.com
Evaluation of Analogues with Modified Lenalidomide Moieties
Lenalidomide and its parent compound, thalidomide (B1683933), function as "molecular glue" degraders by binding to CRBN and inducing the degradation of specific proteins known as neosubstrates. nih.govnih.gov When incorporated into a PROTAC, the lenalidomide moiety serves to recruit the CRL4CRBN E3 ligase complex. nih.govresearchgate.net However, a challenge with CRBN-recruiting PROTACs is the potential for off-target degradation of these natural neosubstrates, which can lead to unintended biological effects. oup.com
To address this, researchers have evaluated analogues of lenalidomide to enhance selectivity. Studies have shown that chemical modifications to the lenalidomide structure are essential for controlling neosubstrate selectivity. nih.govresearchgate.net A key strategy involves modifying the 6-position of the lenalidomide phthalimide ring. nih.gov
For example, the creation of 6-fluoro lenalidomide was shown to induce highly selective degradation of IKZF1, IKZF3, and CK1α, which are therapeutic targets in certain hematological cancers. nih.govresearchgate.net This modification concurrently reduced the degradation of other neosubstrates, such as SALL4, which is associated with the teratogenic effects of thalidomide. nih.gov
When these modified lenalidomide analogues were incorporated into PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, the resulting degraders retained the improved neosubstrate selectivity profile of the modified E3 ligase ligand. nih.govresearchgate.net This demonstrates that rational chemical modification of the lenalidomide moiety is a viable and powerful strategy for creating more selective and potentially safer PROTAC therapeutics. nih.gov
| Compound | Modification | Impact on Neosubstrate Degradation |
|---|---|---|
| Lenalidomide | Unmodified | Degrades therapeutic targets (e.g., IKZF1) and other neosubstrates (e.g., SALL4). nih.gov |
| 6-fluoro lenalidomide | Fluorine atom at the 6-position | Enhanced degradation of IKZF1, IKZF3, CK1α; reduced degradation of SALL4. nih.govresearchgate.net |
| BET-PROTAC with Lenalidomide | Unmodified Lenalidomide moiety | Degrades target BET proteins and lenalidomide neosubstrates. nih.gov |
| BET-PROTAC with 6-fluoro lenalidomide | Modified Lenalidomide moiety | Degrades target BET proteins while maintaining the selective neosubstrate profile. nih.govresearchgate.net |
Expanding the "Druggable" Proteome through E3 Ligase Recruitment
Targeted protein degradation (TPD) via PROTACs represents a paradigm shift in pharmacology, significantly expanding the range of proteins that can be targeted for therapeutic intervention. researchgate.netresearchgate.net Traditional small-molecule drugs are typically inhibitors that require binding to a functional site on a protein, such as an enzyme's active site, to exert their effect. This has left a large portion of the proteome, including non-enzymatic scaffold proteins and transcription factors, deemed "undruggable." nih.govresearchgate.net
PROTACs overcome this limitation by employing a different mechanism of action. Instead of inhibiting a protein's function, they co-opt the cell's own ubiquitin-proteasome system to eliminate the target protein entirely. nih.govacs.org This requires only that the PROTAC can bind to the target protein; a functional active site is not necessary. nih.gov By hijacking an E3 ubiquitin ligase, the PROTAC brings it into proximity with the target protein, leading to the target's ubiquitination and destruction by the proteasome. nih.govnih.gov
The use of E3 ligase recruiters like lenalidomide is central to this strategy. Lenalidomide specifically recruits the CRL4CRBN E3 ligase. nih.govoup.com While effective, CRBN is just one of more than 600 E3 ligases encoded by the human genome. researchgate.netresearchgate.net A significant portion of current TPD research focuses on expanding the repertoire of E3 ligases that can be hijacked by PROTACs. researchgate.netresearchgate.netnih.gov Recruiting different E3 ligases can improve degradation efficiency, overcome resistance mechanisms, and broaden the range of proteins that can be successfully targeted. researchgate.net The development of chemical tools like this compound provides a modular platform to explore the degradation of a vast array of previously undruggable proteins by linking them to the well-characterized CRBN E3 ligase.
Advanced Research Methodologies and Future Directions for Lenalidomide 4 Peg3 Amine Dihydrochloride
High-Throughput Screening and Lead Identification for PROTAC Development
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that interact with a specific biological target. In the context of Proteolysis-Targeting Chimera (PROTAC) development, HTS is pivotal for discovering novel ligands for target proteins of interest (POIs). PROTACs are heterobifunctional molecules comprising a ligand that binds to a POI, a linker, and a ligand for an E3 ubiquitin ligase. nih.gov
Lenalidomide (B1683929) 4'-PEG3-amine dihydrochloride (B599025) serves as a critical building block in the construction of PROTAC libraries for HTS. It is a functionalized cereblon (CRBN) ligand, an E3 ligase that is part of the CRL4-CRBN complex. medchemexpress.commedchemexpress.com The molecule itself is not the subject of screening; rather, its structure is pre-designed to facilitate the efficient synthesis of diverse PROTACs. It incorporates the lenalidomide moiety (the E3 ligase ligand) and a polyethylene (B3416737) glycol (PEG3) linker, terminating in an amine group. This terminal amine allows for straightforward chemical conjugation to a vast array of POI ligands, which are often the "hits" identified from primary HTS campaigns.
The process typically involves:
Primary HTS: Screening large, diverse chemical libraries to identify any molecule (a "hit") that binds to a specific POI.
Hit Validation and Optimization: Confirming the binding and optimizing the ligand's affinity and specificity for the POI.
PROTAC Synthesis: Conjugating the optimized POI ligand to an E3 ligase ligand-linker moiety like Lenalidomide 4'-PEG3-amine dihydrochloride.
Screening of PROTACs: The resulting PROTACs are then screened to identify candidates that can efficiently induce the degradation of the target protein.
By providing a ready-to-use, high-affinity CRBN-binding component with a versatile linker, this compound accelerates the lead identification and optimization phase of PROTAC development.
Preclinical Research Models for Mechanistic Elucidation
In Vitro Cellular Models for Pathway Analysis
In vitro cellular models are indispensable for dissecting the molecular mechanisms of PROTACs synthesized using this compound. These models, typically consisting of immortalized cancer cell lines or primary patient-derived cells, allow researchers to study the biological consequences of target protein degradation in a controlled environment.
Once a PROTAC is synthesized, it is introduced to these cellular models to analyze various downstream effects. For instance, lenalidomide and its derivatives are known to induce the degradation of neosubstrates such as the lymphoid transcription factors IKZF1 and IKZF3, which is crucial for their therapeutic effects in hematological cancers like multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS). nih.govresearchgate.net When incorporated into a PROTAC, the lenalidomide component recruits CRBN, and the other end of the molecule directs this E3 ligase to a new protein of interest for degradation.
Pathway analysis in these models can involve a variety of assays to measure:
Target Protein Degradation: Techniques like Western blotting or mass spectrometry are used to quantify the reduction in the levels of the target protein.
Cell Viability and Proliferation: Assays such as MTT or colony formation assays determine the anti-proliferative effects of the PROTAC on cancer cells. researchgate.net
Apoptosis Induction: The induction of programmed cell death is often measured by analyzing markers like cleaved caspase-3. nih.gov
Signaling Pathway Modulation: Researchers can investigate how the degradation of a target protein affects specific cellular signaling pathways, such as those involved in cell growth, survival, or immune response. nih.gov
The table below summarizes representative in vitro models where lenalidomide or its derivatives have been studied, providing a framework for how PROTACs built with this compound would be evaluated.
| Cell Line | Cancer Type | Key Findings Related to Lenalidomide/Derivatives |
| MM1.S | Multiple Myeloma | Lenalidomide in combination with other agents enhances cytotoxic effects. nih.gov |
| KMS-11 | Multiple Myeloma | Combination treatment involving lenalidomide affects ERK signaling pathways. nih.govresearchgate.net |
| HCT116 | Colon Cancer | PROTACs based on lenalidomide derivatives induce degradation of target proteins (e.g., BET proteins). nih.gov |
| IMR32 | Neuroblastoma | Lenalidomide-based PROTACs demonstrate anti-proliferative effects. nih.gov |
In Vivo Xenograft Models for Host-Tumor Microenvironment Interactions
To evaluate the therapeutic potential and understand the complex biological interactions of a PROTAC in a living system, researchers utilize in vivo xenograft models. These models typically involve implanting human tumor cells into immunodeficient mice (e.g., SCID or NOD/SCID mice), which then develop tumors. nih.govresearchgate.net
PROTACs developed with this compound can be assessed in these models for their ability to control tumor growth. Lenalidomide itself has known immunomodulatory and anti-angiogenic properties that significantly impact the tumor microenvironment. nih.govnih.gov Studies using xenograft models have shown that lenalidomide can reduce tumor volume and decrease the number of circulating endothelial cells, indicating an anti-angiogenic effect. nih.gov
Key parameters evaluated in xenograft models include:
Tumor Growth Inhibition: Measurement of tumor volume and weight over time following treatment. researchgate.netresearchgate.net
Target Degradation in Tumors: Analysis of tumor tissue to confirm that the PROTAC is reaching its target and inducing protein degradation.
Host-Tumor Interactions: The lenalidomide component can modulate the immune response. Studies have shown it can enhance T-cell and NK-cell activity, which can be studied in more advanced "humanized" mouse models that have a reconstituted human immune system. nih.govnih.gov
Anti-Angiogenesis: The effect on blood vessel formation within the tumor can be assessed through techniques like CD31 immunohistochemistry staining. researchgate.netnih.gov
The following table details findings from in vivo xenograft studies involving lenalidomide, which are predictive of how a lenalidomide-based PROTAC might be evaluated.
| Animal Model | Tumor Type | Treatment | Key In Vivo Findings | Reference |
| NOD/SCID mice | Blastic NK cell lymphoma | Lenalidomide | Significant reduction in tumor cells in blood, bone marrow, and spleen; anti-angiogenic and pro-apoptotic effects. | nih.gov |
| SCID mice | Multiple Myeloma (MM1.S cells) | Lenalidomide + Dexamethasone + AT-101 | Significant reduction in tumor volume and secreted human immunoglobulin light chain levels. | nih.govresearchgate.net |
| SCID mice | Multiple Myeloma | Lenalidomide + AMG 701 (BiTE) | Sustained inhibition of MM cell growth. | nih.govresearchgate.net |
Biophysical and Biochemical Techniques for Ligand-Target Engagement
Affinity Selection-Mass Spectrometry (AS-MS) for Ligand Discovery
Affinity Selection-Mass Spectrometry (AS-MS) has emerged as a powerful high-throughput screening method for identifying small molecule ligands that bind to a specific biological target, including proteins and RNA. nih.govnih.govchromatographyonline.com This technique is particularly valuable in the initial stages of drug discovery because it directly measures binding, irrespective of the ligand's functional effect (e.g., agonist or antagonist). nih.gov
The AS-MS process involves incubating a target biomolecule with a complex mixture of potential ligands. After an equilibration period, the protein-ligand complexes are separated from the unbound small molecules using methods like size-exclusion chromatography or ultrafiltration. chromatographyonline.com High-resolution mass spectrometry is then used to identify the specific molecules that remained bound to the target.
The relevance of AS-MS to this compound is indirect but crucial for the PROTAC development workflow. AS-MS is an ideal tool for the de novo discovery of ligands for novel or "undruggable" proteins of interest. chromatographyonline.com Once a high-quality ligand for a POI is identified and validated through AS-MS screening, it becomes a candidate for incorporation into a PROTAC. At this stage, a molecule like this compound provides the pre-optimized "back end" of the PROTAC, containing the CRBN-binding moiety and a linker, allowing for the rapid conversion of a newly discovered binder into a functional protein degrader. medchemexpress.commedchemexpress.com
Co-immunoprecipitation and Protein Interaction Mapping
Co-immunoprecipitation (Co-IP) is a foundational biochemical technique used to identify and validate protein-protein interactions within a cell's native environment. nih.govnih.gov In the context of PROTAC research, Co-IP is essential for confirming the central mechanism of action: the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the E3 ligase.
For a PROTAC synthesized using this compound, the goal is to induce an interaction between the POI and the CRBN E3 ligase. The Co-IP procedure to verify this would be as follows:
Cells are treated with the PROTAC to allow for the formation of the POI-PROTAC-CRBN complex.
The cells are lysed under non-denaturing conditions to preserve protein complexes.
An antibody specific to the POI is added to the cell lysate. This antibody, coupled to beads, will bind to the POI, "pulling it down" from the solution.
Because the POI is bound to the PROTAC, and the PROTAC is bound to CRBN, the entire ternary complex is immunoprecipitated.
The precipitated proteins are then analyzed, typically by Western blot, using an antibody specific for CRBN.
The detection of CRBN in the precipitate confirms that the PROTAC successfully induced the proximity of the POI and the E3 ligase. nih.gov This protein interaction mapping is a critical validation step to demonstrate that the PROTAC is functioning as intended before proceeding to more complex functional and in vivo studies.
Table of Compounds Mentioned
Strategies to Address and Overcome Mechanisms of Resistance
Resistance to therapies involving lenalidomide and its derivatives is a significant clinical challenge, particularly in the context of hematological malignancies like multiple myeloma (MM). nih.govresearchgate.net The development of drug resistance is a primary cause of treatment failure, making it a critical area of research. nih.gov While a majority of newly diagnosed patients may initially respond to immunomodulatory drug (IMiD) therapy, most will eventually develop resistance. researchgate.net The mechanisms underlying this resistance are complex and multifactorial, often involving alterations in the drug's primary target, the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govashpublications.org However, resistance can also emerge from pathways independent of CRBN. ecancer.org Research has uncovered that abnormalities in a gene called ADAR1, which encodes an RNA editing enzyme, can lead to a suppressed immune response triggered by lenalidomide, thereby reducing the drug's effectiveness. ecancer.org This discovery highlights that pathways beyond the CRBN pathway contribute to IMiD resistance. ecancer.org
Investigating CRBN Mutations and Expression Levels
The protein Cereblon (CRBN) is essential for the therapeutic activity of lenalidomide. ashpublications.orgnih.gov Lenalidomide functions by binding to CRBN, which is part of the CRL4-CRBN E3 ubiquitin ligase complex, altering its substrate specificity to induce the degradation of specific target proteins, known as neosubstrates. nih.govresearchgate.net Consequently, alterations in CRBN are a primary mechanism of acquired resistance.
Key strategies to understand and overcome this resistance focus on the genetic and expression-level changes in CRBN:
CRBN Expression: A direct correlation exists between CRBN expression levels and sensitivity to lenalidomide. ashpublications.org Studies have shown that a lack of CRBN expression is associated with complete resistance to lenalidomide and its analogue pomalidomide (B1683931). ashpublications.org In clinical observations of myeloma patients who developed resistance, a significant reduction in CRBN expression levels (from 20% to 90%) was noted in post-therapy samples compared to pre-therapy samples. ashpublications.org This suggests that the downregulation of CRBN allows myeloma cells to evade the drug's effects. nih.gov
CRBN Mutations and Genomic Aberrations: While rare in newly diagnosed patients (less than 1%), CRBN mutations are found with increasing frequency in patients who have become refractory to IMiD treatments. nih.govranchobiosciences.com The incidence of these genetic changes rises sequentially as patients progress from a lenalidomide-refractory to a pomalidomide-refractory state. nih.govranchobiosciences.com These aberrations are not limited to simple mutations but also include copy loss and structural variants like translocations and inversions that can impair gene function. nih.gov
The following table summarizes the increasing incidence of CRBN aberrations with treatment progression, as documented in a study of multiple myeloma patients. nih.gov
| Patient Cohort | CRBN Mutations | CRBN Gene Copy Loss |
| Newly Diagnosed (n=198) | 0.5% | 1.5% |
| Lenalidomide-Refractory (n=203) | 2.2% | 7.9% |
| Pomalidomide-Refractory (n=54) | 9.0% | 24.0% |
The functional impact of specific point mutations within the CRBN gene varies significantly. ashpublications.org Some mutations, particularly those within the drug-binding domain, can completely prevent IMiD and CELMoD (CRBN E3 Ligase Modulator) activity. ashpublications.org Others, however, appear to have no harmful effect on CRBN function. ashpublications.org An intermediate class of mutations abrogates the activity of lenalidomide and pomalidomide but retains some response to more potent, next-generation agents like iberdomide (B608038) and mezigdomide (B2442610), suggesting these newer compounds can partially overcome the resistance conferred by the mutation. ashpublications.org
The table below details the functional effects of specific CRBN mutations on the response to various IMiD and CELMoD agents. ashpublications.org
| CRBN Mutation Location | Specific Mutation | Effect on Drug Activity |
| Thalidomide (B1683933) Binding Domain | p.H353A, p.I371V, p.H397Y | Complete prevention of all IMiD and CELMoD activity. |
| Thalidomide Binding Domain | p.C326G, p.P352S, p.C366Y, p.F381S | Abrogated activity for lenalidomide/pomalidomide, but retained partial response to iberdomide and mezigdomide. |
| Lon Protease-like Domain | p.D50H, p.A143V, p.L190F, p.R283K | No deleterious effect on CRBN function; response to all agents maintained. |
| Thalidomide Binding Domain (outside key pockets) | p.A347V, p.W415G | No deleterious effect on CRBN function; response to all agents maintained. |
Rational Design of Next-Generation Molecular Glues and PROTACs
The insights gained from resistance mechanisms, particularly those involving CRBN, are crucial for the rational design of new and more effective therapies. This compound is a key chemical tool in this endeavor, serving as a building block for advanced therapeutic modalities like molecular glues and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtocris.com This compound is a functionalized cereblon ligand; it incorporates the lenalidomide-based E3 ligase-binding moiety and a flexible PEG3 linker with a terminal amine group, which is ready for chemical conjugation to a ligand that binds a specific target protein. tocris.com
Molecular Glues: The discovery that lenalidomide acts as a "molecular glue" by inducing proximity between CRBN and its neosubstrates has spurred the development of next-generation CRBN E3 Ligase Modulators (CELMoDs). nih.govnih.gov These newer agents, such as mezigdomide (CC-92480), are designed for higher potency and can overcome resistance to earlier IMiDs. nih.govbiochempeg.com Mezigdomide, for instance, was designed to rapidly and maximally degrade the target neosubstrates Ikaros and Aiolos and shows potent activity in cell lines resistant to both lenalidomide and pomalidomide. biochempeg.com The rational design of these molecules involves modifying the core lenalidomide structure to enhance binding affinity and degradation efficiency, even in the presence of resistance-conferring CRBN mutations. researchgate.netashpublications.org For example, modifications at the 6-position of the lenalidomide structure have been shown to be essential for controlling neosubstrate selectivity, a key strategy for developing more precise targeted protein degraders. researchgate.net
PROTACs: this compound is explicitly designed for the synthesis of PROTACs. medchemexpress.com PROTACs are bifunctional molecules that leverage the cell's ubiquitin-proteasome system to eliminate specific proteins. sigmaaldrich.com They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, CRBN via the lenalidomide moiety), and a linker connecting the two. medchemexpress.comsigmaaldrich.com By bringing the target protein into close proximity with the CRBN E3 ligase, the PROTAC facilitates the tagging of the target with ubiquitin, marking it for destruction by the proteasome. sigmaaldrich.com
The design of PROTACs using building blocks like this compound allows for a modular and rational approach to drug development. Researchers can pair the CRBN-recruiting end with various ligands for different target proteins, including those previously considered "undruggable." enamine.net This strategy enables the development of highly selective therapies that can overcome resistance by targeting the specific proteins driving disease, independent of the mutations that affect older, non-PROTAC drugs.
The table below outlines the conceptual components of a PROTAC constructed using this compound.
| PROTAC Component | Function | Example Moiety |
| E3 Ligase Ligand | Recruits the CRL4-CRBN E3 ubiquitin ligase complex. | Lenalidomide derivative (from Lenalidomide 4'-PEG3-amine). |
| Linker | Connects the two ligands with optimal length and flexibility for ternary complex formation. sigmaaldrich.com | PEG3 (from Lenalidomide 4'-PEG3-amine). |
| Target Protein Ligand | Binds specifically to the protein of interest intended for degradation. | A small molecule designed to bind a specific disease-driving protein. |
By developing novel molecular glues and versatile PROTAC platforms, researchers aim to create therapies that are not only more potent but also capable of circumventing the known resistance mechanisms that limit the long-term efficacy of current treatments.
Q & A
What are the recommended analytical methods for confirming the structural integrity and purity of Lenalidomide 4'-PEG3-amine dihydrochloride?
Level: Basic
Answer:
To ensure structural fidelity and purity, researchers should employ:
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% is typical) and detect impurities using reverse-phase columns with UV detection at 220–280 nm .
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the PEG3 linker (δ ~3.5–3.7 ppm for PEG protons) and the lenalidomide core (aromatic and amide protons) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions) and compare with theoretical values .
- Elemental Analysis: Verify stoichiometry of the dihydrochloride salt (Cl⁻ content).
How should researchers safely handle and store this compound in laboratory settings?
Level: Basic
Answer:
- Handling: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as the compound is classified under GHS06 (acute oral toxicity) and GHS08 (reproductive hazard) .
- Storage: Seal containers tightly under inert gas (e.g., argon) at -20°C. Avoid freeze-thaw cycles and light exposure to prevent PEG linker hydrolysis or degradation .
- Waste Disposal: Incinerate or treat with alkaline hydrolysis for safe decomposition.
What experimental strategies optimize the use of this compound in PROTAC design?
Level: Advanced
Answer:
- Linker Length vs. Bioactivity: The PEG3 linker balances solubility and spatial flexibility for ternary complex formation between E3 ligase (cereblon) and target proteins. Compare with PEG2 (shorter, less flexible) or PEG4 (longer, potential steric hindrance) analogs .
- Conjugation Chemistry: Use the terminal amine for coupling to target ligands via NHS esters or click chemistry (e.g., azide-alkyne cycloaddition). Validate conjugation efficiency via MALDI-TOF or SDS-PAGE .
- In Vitro Validation: Test PROTAC efficacy in cell lines with endogenous cereblon expression (e.g., MM.1S myeloma cells) and monitor target protein degradation via Western blot .
How can researchers resolve contradictions in reported bioactivity data for PROTACs incorporating this compound?
Level: Advanced
Answer: Discrepancies often arise from:
- Cell-Specific Factors: Cereblon expression levels and ubiquitin-proteasome system efficiency vary across cell lines. Use isogenic models or CRISPR-edited cells to isolate variables .
- Assay Conditions: Optimize PROTAC concentration (typically 1–100 nM) and treatment duration (24–72 hours). Include controls with lenalidomide alone to confirm cereblon-dependent activity .
- Off-Target Effects: Perform RNA-seq or proteome-wide profiling to identify non-target protein degradation .
What are the critical considerations for synthesizing this compound with high yield?
Level: Basic
Answer:
- Coupling Reaction: Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the PEG3-amine to lenalidomide’s 4'-position. Monitor reaction progress via TLC or LC-MS .
- Purification: Employ flash chromatography (C18 column) or preparative HPLC to isolate the dihydrochloride salt. Lyophilize under reduced pressure to remove residual solvents .
- Quality Control: Confirm absence of unreacted starting materials using NMR and MS .
How does the PEG3 linker length impact the pharmacokinetic profile of PROTACs derived from this compound?
Level: Advanced
Answer:
- Solubility: PEG3 enhances aqueous solubility compared to non-PEGylated analogs, reducing aggregation in physiological buffers .
- Half-Life: Longer linkers (e.g., PEG4) may increase hydrodynamic radius, affecting renal clearance. Compare plasma half-life in murine models via LC-MS/MS pharmacokinetic studies .
- Tissue Penetration: Balance linker length to optimize blood-brain barrier penetration (if applicable) or tumor uptake in xenograft models .
What are the best practices for validating cereblon engagement in cellular models using this compound?
Level: Advanced
Answer:
- Cellular Thermal Shift Assay (CETSA): Measure cereblon stabilization upon compound treatment to confirm target engagement .
- Competition Assays: Co-treat with excess lenalidomide to reverse PROTAC-mediated degradation, confirming cereblon dependency .
- CRISPR Knockout: Use cereblon-null cells to establish specificity of observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
